1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine
Overview
Description
The compound “1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol” is known to have a molecular weight of 140.19 . Another similar compound “1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanone” has a molecular weight of 152.2 . These compounds have caught the interest of many researchers due to their unique properties and potential applications.
Molecular Structure Analysis
The InChI code for “1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol” is 1S/C7H12N2O/c1-3-9-6(2)7(5-10)4-8-9/h4,10H,3,5H2,1-2H3 . For “1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanone”, the InChI code is 1S/C8H12N2O/c1-4-10-6(2)8(5-9-10)7(3)11/h5H,4H2,1-3H3 .Scientific Research Applications
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its pyrazole core is a common motif in drugs due to its therapeutic potential. The compound can be used to synthesize derivatives with activities such as antibacterial, antifungal, and anti-inflammatory properties .
Material Science
In material science, the compound’s derivatives can be utilized in the development of new materials with potential applications in organic electronics. For instance, it can be used in the synthesis of organic monomers for covalent organic frameworks (COFs), which are promising materials for gas storage and separation .
Agrochemistry
In agrochemical research, derivatives of this compound can be explored for their potential use as pesticides or herbicides. The pyrazole moiety is known to confer herbicidal properties, making it a valuable scaffold for developing new agrochemicals .
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties or potential use in the synthesis of metal-organic frameworks (MOFs), which have applications in catalysis and sensing .
Antimicrobial Research
Research into antimicrobial agents can benefit from the synthesis of derivatives of this compound. Its structural features can be modified to enhance activity against specific microbial strains, contributing to the development of new antibiotics to combat antibiotic resistance .
Cancer Research
In cancer research, the compound’s derivatives can be investigated for their cytotoxic properties. They may serve as leads in the development of new anticancer drugs, with the potential to inhibit the growth of cancer cells or induce apoptosis .
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the pyrazole class of compounds, which are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future investigation.
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific structures and targets
Result of Action
Given the diverse pharmacological effects of pyrazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels
properties
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-11-7(2)8(5-9-3)6-10-11/h6,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEMPURRTUBTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428327 | |
Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
CAS RN |
943106-34-1 | |
Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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